2-[({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a unique combination of functional groups, including a cyano group, a furan ring, a pyrimidine ring, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a cyano group and a furan derivative under acidic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The intermediate is acetylated using acetic anhydride in the presence of a base to form the acetylated product.
Amidation: The final step involves the amidation of the acetylated intermediate with a benzothiophene derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are typically employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, research focuses on its pharmacological properties. Studies are conducted to evaluate its efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique electronic structure.
Mechanism of Action
The mechanism by which 2-[(2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways: It could modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for diverse biological activities.
Pyrimidines: Similar to the pyrimidine ring in the compound, these are widely studied for their role in DNA and RNA synthesis.
Benzothiophenes: Known for their applications in pharmaceuticals and materials science.
Uniqueness
What sets 2-[(2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combination of functional groups, which provides a unique set of chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C20H17N5O4S2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4S2/c21-8-11-16(12-5-3-7-29-12)24-20(25-18(11)28)30-9-14(26)23-19-15(17(22)27)10-4-1-2-6-13(10)31-19/h3,5,7H,1-2,4,6,9H2,(H2,22,27)(H,23,26)(H,24,25,28) |
InChI Key |
HEHXLVWMEPSULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CO4)C(=O)N |
Origin of Product |
United States |
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